2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide
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Overview
Description
2,2,2-Trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide is a chemical compound with the molecular formula C12H13Cl3N2O This compound is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further connected to a phenyl ring substituted with a pyrrolidine group
Mechanism of Action
Mode of Action
It is known that the pyrrolidine group in the compound confers liposolubility, which facilitates passage across the cell membrane .
Pharmacokinetics
The presence of the pyrrolidine group in the compound may enhance its liposolubility, potentially influencing its absorption and distribution within the body .
Preparation Methods
The synthesis of 2,2,2-trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide typically involves the reaction of 4-(pyrrolidin-1-yl)aniline with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trichloromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2,2,2-Trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2,2,2-Trichloro-N-[4-(pyrrolidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:
4-Chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-benzamide: This compound shares a similar structural framework but differs in the substitution pattern on the phenyl ring.
2-Phenyl-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-acetamide: Another structurally related compound with variations in the phenyl ring substitution.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
2,2,2-trichloro-N-(4-pyrrolidin-1-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl3N2O/c13-12(14,15)11(18)16-9-3-5-10(6-4-9)17-7-1-2-8-17/h3-6H,1-2,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSITZTHWJZGCQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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